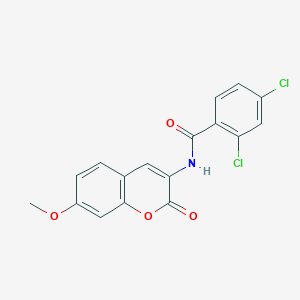
4'-(n-Butylthio)-2,2,2-trifluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-(n-Butylthio)-2,2,2-trifluoroacetophenone is a synthetic organic compound used in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thioetherification: : The synthesis typically begins with 2,2,2-trifluoroacetophenone. A butylthio group can be introduced via a nucleophilic substitution reaction using n-butylthiol and a suitable catalyst, such as a base like sodium hydride.
Industrial Production Methods: : On an industrial scale, the compound can be synthesized in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions include maintaining the temperature around 50-70°C and using an inert atmosphere to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the reduction of the ketone group to form alcohols.
Substitution: : Nucleophilic and electrophilic substitutions are possible, where the trifluoromethyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Strong nucleophiles like ammonia or grignard reagents.
Major Products Formed
Sulfoxides: and sulfones from oxidation.
Alcohols: from reduction.
Various substituted products from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4'-(n-Butylthio)-2,2,2-trifluoroacetophenone is utilized in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: : Investigations into enzyme interactions, given its potential to act as an enzyme inhibitor.
Medicine: : Exploratory studies in drug development for antifungal and antibacterial properties.
Industry: : Used in the production of specialty chemicals and materials with specific properties attributed to the trifluoromethyl group.
Wirkmechanismus
The mechanism by which 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes. The trifluoromethyl group significantly affects the molecule's lipophilicity, enabling it to permeate biological membranes and interact with target sites. This interaction can inhibit enzymatic activity or modify biochemical pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Comparing 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone with other trifluoromethyl-substituted compounds:
Trifluoromethyl Ketones: : Similar structure but lack the butylthio group, leading to different reactivity and applications.
Trifluoromethyl Ethers: : Generally more volatile and less chemically stable.
Trifluoromethyl Sulfones: : Higher oxidation state sulfur atom, resulting in different chemical properties and applications.
Unique Features
The combination of a butylthio group and a trifluoromethyl group in the acetophenone framework imparts unique chemical properties, making it a versatile compound for various applications.
Similar Compounds
2,2,2-Trifluoroacetophenone
4'-(n-Butylthio)acetophenone
Trifluoromethylthiobenzene
Eigenschaften
IUPAC Name |
1-(4-butylsulfanylphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHQTFDFMTBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/new.no-structure.jpg)

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)







![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2797775.png)
![5-{2-[4-(trifluoromethoxy)phenyl]acetyl}-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2797776.png)
